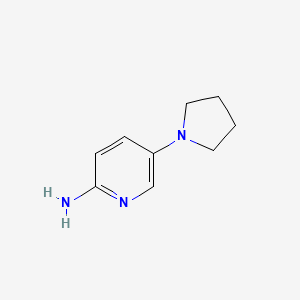

5-(Pyrrolidin-1-yl)pyridin-2-amine

Beschreibung

Contextualization within Substituted 2-Aminopyridine (B139424) Chemistry

Substituted 2-aminopyridines are a class of organic compounds that have a pyridine (B92270) ring with an amino group at the second position. nih.gov This structural motif is a key component in numerous biologically active molecules and pharmaceutical agents. nih.govresearchgate.net The 2-aminopyridine scaffold serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov

The synthesis of substituted 2-aminopyridine derivatives is an active area of research, with various methods being developed to create diverse molecular architectures. nih.govresearchgate.netnih.gov These methods often involve multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.govresearchgate.net The functionalization of the 2-aminopyridine core at different positions allows for the fine-tuning of its chemical and biological properties. The introduction of a pyrrolidine (B122466) ring at the 5-position, as seen in 5-(pyrrolidin-1-yl)pyridin-2-amine, is a strategic modification that can significantly influence the molecule's characteristics.

Significance of the Pyrrolidine Moiety in Heterocyclic Compound Research

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a crucial pharmacophore in medicinal chemistry. tandfonline.com Its inclusion in a molecule can impart several desirable physicochemical properties, such as increased hydrophilicity, basicity, and structural rigidity. tandfonline.com The non-planar, three-dimensional nature of the pyrrolidine ring allows for better exploration of the pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). nih.gov This three-dimensionality can lead to enhanced binding interactions with biological targets like enzymes and receptors. nih.gov

The pyrrolidine scaffold is found in many natural alkaloids and has been incorporated into a wide range of synthetic compounds with diverse biological activities, including anticancer, antidiabetic, and antibacterial properties. tandfonline.comtandfonline.com The nitrogen atom in the pyrrolidine ring acts as a secondary amine, contributing to the basicity of the molecule. nih.govwikipedia.org The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.gov The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with numerous methods available for their construction and functionalization. tandfonline.comorganic-chemistry.orgnih.govnih.gov

Interactive Data Table: Properties of this compound

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H13N3 |

| Monoisotopic Mass | 163.11095 Da |

| Synonyms | 2-Pyridinamine, 5-(1-pyrrolidinyl)-; 5-Pyrrolidin-1-ylpyridin-2-amine |

| CAS Number | 937623-38-6 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyrrolidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBRHMIVZVUWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588366 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937623-38-6 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformations of 5 Pyrrolidin 1 Yl Pyridin 2 Amine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. youtube.com In this reaction, a nucleophile attacks the ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity. youtube.com The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards such nucleophilic attacks. The presence of the nitrogen atom in the ring inherently reduces electron density, facilitating the addition of a nucleophile. youtube.com

For pyridine derivatives, SNAr reactions are common, especially with good leaving groups like halogens at the 2- or 4-positions. The reaction often requires heat, as the initial nucleophilic attack temporarily disrupts the aromatic system, which is an energetically uphill step. youtube.com Amines, including cyclic secondary amines like pyrrolidine (B122466), are effective nucleophiles for these transformations. youtube.comrsc.org

Kinetic studies are essential for elucidating the mechanism of SNAr reactions. Research on analogs such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) reacting with a series of secondary amines (pyrrolidine, piperidine (B6355638), and morpholine) in aqueous solution provides significant mechanistic insights. researchgate.net These studies confirm that the reactions proceed via a standard SNAr mechanism, where the initial attack of the amine nucleophile on the electron-deficient carbon of the pyridine ring is the rate-determining step. researchgate.net

The reactivity is highly dependent on the position of the electron-withdrawing nitro group. The kinetic data from these reactions, summarized in the table below, show that the rate of substitution is influenced by the nucleophilicity of the amine. researchgate.net Linear Brønsted-type plots, which correlate the reaction rate with the basicity of the amine, yield βnuc values of 0.52 for 2-methoxy-3-nitropyridine and 0.55 for 2-methoxy-5-nitropyridine. researchgate.net These values are characteristic of a significant bond formation between the nucleophile and the pyridine ring in the transition state of the rate-limiting step. researchgate.net Interestingly, studies comparing the reactivity of pyrrolidine and piperidine in SNAr reactions have noted that conformational effects in the transition state can lead to significant differences in reaction rates, with pyrrolidine often exhibiting distinct reactivity patterns. rsc.org

| Pyridine Analog | Amine | k (L mol-1 s-1) |

|---|---|---|

| 2-methoxy-3-nitropyridine | Pyrrolidine | 15.62 |

| Piperidine | 3.17 | |

| Morpholine | 0.07 | |

| 2-methoxy-5-nitropyridine | Pyrrolidine | 7.23 |

| Piperidine | 1.52 | |

| Morpholine | 0.03 |

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules that govern their reactivity. Density Functional Theory (DFT) calculations, particularly using the B3LYP method, have been employed to analyze the electrophilic character of the carbon atoms in substituted pyridine rings. researchgate.net By calculating the distribution of electron density using methods like Mulliken population analysis, one can predict the most likely site for nucleophilic attack. researchgate.net

For analogs like 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine, these calculations consistently identify the C-2 carbon—the one bearing the methoxy (B1213986) leaving group—as the most electrophilic center. researchgate.net This theoretical finding aligns perfectly with the experimental observation that substitution occurs exclusively at this position. The calculated atomic charges indicate a significant partial positive charge on the C-2 atom, making it highly susceptible to attack by a nucleophile like pyrrolidine. researchgate.net The table below presents the calculated Mulliken charges on the pyridine ring carbons, highlighting the electrophilicity of the C-2 position.

| Atom | Charge (Q) in 2-methoxy-3-nitropyridine | Charge (Q) in 2-methoxy-5-nitropyridine |

|---|---|---|

| N-1 | -0.333463 | -0.334305 |

| C-2 | 0.297495 | 0.297926 |

| C-3 | 0.147689 | -0.051199 |

| C-4 | -0.125191 | -0.122676 |

| C-5 | -0.094621 | 0.095534 |

| C-6 | -0.091178 | -0.091811 |

Chemical Transformations Involving the Pyrrolidine Moiety

The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is a common feature in many natural alkaloids and synthetic compounds. wikipedia.orgtandfonline.com As a cyclic secondary amine, its chemistry is characterized by the nucleophilicity and basicity of the nitrogen atom. wikipedia.org Chemical transformations involving this moiety in 5-(pyrrolidin-1-yl)pyridin-2-amine analogs can include N-alkylation, N-acylation, or oxidation.

The synthesis of complex pyrrolidine derivatives often occurs through multicomponent reactions, highlighting the versatility of the pyrrolidine scaffold. tandfonline.com For instance, 1,3-dipolar cycloaddition reactions using azomethine ylides are a powerful method for constructing substituted pyrrolidine rings. tandfonline.comacs.org While these are often used to build the ring, the principles can be applied to understand its potential for ring-opening or rearrangement reactions under certain conditions. The stability of the pyrrolidine ring is high, but transformations of substituents on the ring are common synthetic manipulations. organic-chemistry.org For N-aryl pyrrolidines, the reactivity of the aromatic substituent can be influenced by the electron-donating nature of the pyrrolidine nitrogen, while the pyrrolidine ring itself can undergo transformations such as dehydrogenation to form the corresponding pyrrole (B145914) or cleavage under harsh reductive or oxidative conditions.

Elucidation of Reaction Pathways using Advanced Computational Tools

Modern computational chemistry allows for the detailed elucidation of complex reaction pathways, including the characterization of transition states and intermediates that may be too transient to observe experimentally. researchgate.net For SNAr reactions of pyridine and thiophene (B33073) analogs with pyrrolidine, DFT calculations have been instrumental in mapping out the entire reaction energy profile. researchgate.netnih.gov

These studies model the stepwise pathway of the SNAr reaction. The first step is the nucleophilic addition of pyrrolidine to the C-2 carbon, forming a zwitterionic Meisenheimer intermediate. nih.gov The subsequent, more complex step involves the elimination of the leaving group (e.g., methanol (B129727) from a methoxy group). Computational models have shown that this elimination is often catalyzed by a second molecule of the amine nucleophile, which acts as a proton shuttle. nih.gov By calculating the Gibbs free energy for different potential pathways (e.g., uncatalyzed, base-catalyzed), researchers can determine the most energetically favorable reaction mechanism. nih.gov For example, in the reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine, the uncatalyzed pathway for methanol elimination has a very high activation barrier (47.3 kcal/mol), whereas the amine-catalyzed pathway is significantly lower, confirming its role in the reaction mechanism. nih.gov Such computational insights are invaluable for optimizing reaction conditions and for designing more efficient synthetic protocols.

Advanced Spectroscopic and Theoretical Characterization of 5 Pyrrolidin 1 Yl Pyridin 2 Amine Systems

Quantum Chemical Calculations for Theoretical Structural Elucidation

Quantum chemical calculations serve as a fundamental tool for investigating molecular structures, energies, and properties at the atomic level. These ab initio and Density Functional Theory (DFT) methods allow for the construction of a detailed theoretical model of 5-(Pyrrolidin-1-yl)pyridin-2-amine, providing a basis for understanding its conformational landscape and spectroscopic behavior.

The theoretical investigation of molecular systems like this compound relies heavily on Density Functional Theory (DFT) and ab initio quantum mechanical methods. DFT has become a standard tool for predicting the properties of organic compounds due to its favorable balance of computational cost and accuracy. nih.govnih.gov Functionals such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional are widely used for these types of calculations. nih.govmdpi.com For enhanced accuracy, other functionals like M06-2X or MPW1PW91 may also be employed, particularly when studying complex conformational energies or non-covalent interactions. nih.govnih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), provide alternative approaches that are derived directly from theoretical principles without the use of empirical parameters. nih.govnih.gov While often more computationally demanding than DFT, they can offer valuable benchmark data. The choice of basis set is also critical for obtaining reliable results; split-valence basis sets with polarization and diffuse functions, such as 6-311+G(d,p) or larger, are commonly used to accurately describe the electronic distribution in molecules containing heteroatoms. nih.govnih.gov

The first step in the theoretical characterization of this compound is to determine its most stable three-dimensional structure through geometry optimization. This computational process systematically alters the molecular geometry to find the arrangement with the lowest potential energy on the potential energy surface. nih.gov

The molecule possesses significant conformational flexibility, primarily arising from two sources: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the C-N single bond connecting the pyrrolidine and pyridine (B92270) rings. A thorough conformational analysis is necessary to identify all stable low-energy conformers. researchgate.net This involves mapping the potential energy surface by systematically rotating the dihedral angle between the two rings and considering the different puckered forms of the pyrrolidine moiety (e.g., envelope and twisted conformations). The relative energies of these conformers are then calculated, often using DFT methods, to determine their Boltzmann population distribution at a given temperature. The most stable, lowest-energy conformer is typically used for subsequent spectroscopic predictions, although considering a Boltzmann-weighted average of multiple low-energy conformers can lead to more accurate results. nih.gov

Predicted Spectroscopic Data and Correlation with Experimental Observables

Once the optimized molecular geometry is obtained, quantum chemical methods can be used to predict various spectroscopic properties. These theoretical spectra provide a powerful means to interpret and assign experimental data and to understand the relationship between molecular structure and spectroscopic signatures.

Vibrational spectroscopy is a key technique for molecular structure identification. Theoretical calculations of harmonic vibrational frequencies using DFT are instrumental in assigning the absorption bands observed in experimental Fourier-transform infrared (FTIR) and Raman spectra. nih.govnih.gov Following geometry optimization, a frequency calculation is performed at the same level of theory. The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, these calculated frequencies are typically scaled by an empirical scaling factor specific to the method and basis set used. nih.gov

The analysis allows for the assignment of specific vibrational modes, such as the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic rings, C=C and C=N stretching of the pyridine ring, and various bending and deformation modes. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound Note: This table presents hypothetical data based on typical frequency ranges for similar functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| ν(N-H) asym | 3455 | Asymmetric stretching of primary amine |

| ν(N-H) sym | 3365 | Symmetric stretching of primary amine |

| ν(C-H) arom | 3080 | Aromatic C-H stretching (pyridine) |

| ν(C-H) aliph | 2960 | Aliphatic C-H stretching (pyrrolidine) |

| δ(N-H) | 1630 | Scissoring/bending of primary amine |

| ν(C=C/C=N) | 1595 | Pyridine ring stretching |

| δ(C-H) aliph | 1450 | Aliphatic C-H bending (pyrrolidine) |

| ν(C-N) | 1280 | C-N stretching (aryl-amine) |

Theoretical prediction of NMR chemical shifts is a valuable tool for structure verification. mdpi.com Density functional theory calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have demonstrated high accuracy in predicting both ¹H and ¹³C NMR chemical shifts. nih.gov The calculations are typically performed on the optimized geometry of the molecule.

To achieve a high level of accuracy, it is often necessary to account for solvent effects, which can be done implicitly using a polarizable continuum model (PCM). The predicted isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS), computed at the same level of theory. The correlation between predicted and experimental shifts can confirm structural assignments and aid in the analysis of complex spectra. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical data based on typical chemical shift ranges for pyridine and pyrrolidine moieties.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Pyridine C2 | 158.5 | - |

| Pyridine C3 | 108.0 | 6.55 |

| Pyridine C4 | 138.0 | 7.40 |

| Pyridine C5 | 145.0 | - |

| Pyridine C6 | 149.0 | 8.10 |

| Pyrrolidine Cα | 47.5 | 3.25 |

| Pyrrolidine Cβ | 25.8 | 2.05 |

| Amine NH₂ | - | 5.80 |

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgsemanticscholar.org This method allows for the calculation of the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. researchgate.netresearchgate.net

These calculations provide insight into the nature of the electronic transitions, which are typically dominated by π → π* and n → π* transitions in aromatic systems. Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions as intramolecular charge transfers (ICT). rsc.org For instance, a transition from a HOMO localized on the electron-donating pyrrolidinyl-amino moiety to a LUMO centered on the electron-accepting pyridine ring would be characteristic of an ICT band. The calculations are often performed in solution using a continuum solvation model to better replicate experimental conditions. researchgate.net

Table 3: Predicted Electronic Transitions for this compound Note: This table presents hypothetical data based on typical electronic transitions for similar aromatic amines.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 260 | 0.20 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 235 | 0.15 | HOMO → LUMO+1 (π → π*) |

Analysis of Electronic Structure and Chemical Reactivity Descriptors

Computational quantum chemistry offers powerful tools to dissect the electronic architecture of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate various electronic and reactivity parameters, providing a granular view of the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ijret.org

For aminopyridine derivatives, the HOMO is typically localized over the pyridine ring, while the LUMO is often situated on the amino groups. This distribution suggests that intramolecular charge transfer can occur from the pyridine ring to the amino group. ijret.org A smaller HOMO-LUMO gap indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. ijret.orgresearchgate.net In substituted pyridines, the nature and position of the substituent can significantly influence the energies of these orbitals and the magnitude of the energy gap. For instance, theoretical calculations on various aminopyridines have shown that the energy gap is generally low, indicating that these molecules are polarizable and chemically reactive. ijret.org

Calculated Frontier Orbital Energies and Energy Gaps for Aminopyridine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminopyridine (B139424) | -6.2613 | -0.8844 | 5.3769 |

| 3-Aminopyridine | -6.1915 | -0.1915 | 6.0000 |

| 4-Aminopyridine (B3432731) | -6.2723 | -0.2723 | 6.0000 |

| 3,4-Diaminopyridine | -5.9828 | -0.2828 | 5.7000 |

Note: Data presented is for representative aminopyridine compounds and calculated using DFT methods. The values for this compound would be influenced by the specific pyrrolidine substituent.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical intuition-based understanding of bonding and electron delocalization within a molecule. wikipedia.orguni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding hyperconjugative effects and charge transfer within the molecule. wisc.edu

NBO analysis can elucidate the stability of a molecule arising from these interactions. The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO (i) to an acceptor NBO (j) is a key parameter. A higher E(2) value indicates a stronger interaction. For pyridine derivatives, NBO analysis can reveal significant interactions involving the lone pairs of the nitrogen atoms and the π-orbitals of the aromatic ring, providing insights into the molecule's electronic structure and stability. researchgate.netaip.org

Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) NPyridine | π(C-C)Ring | ~5-10 | n → π |

| LP(1) NAmino | π(C-C)Ring | ~20-40 | n → π |

| π(C-C)Ring | π(C-N)Ring | ~15-25 | π → π |

Note: The values presented are representative for aminopyridine systems and serve to illustrate the types of interactions observed. Actual values for this compound would require specific calculations.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orgjussieu.fr ELF provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org High ELF values (approaching 1) indicate regions of high electron localization, such as covalent bonds and lone pairs, while lower values suggest delocalized electrons. jussieu.fr

LOL provides a complementary view, highlighting regions where localized orbitals are most prominent. researchgate.net For aromatic systems like pyridine, ELF and LOL analyses can clearly distinguish between the localized sigma framework and the delocalized pi-electron system. These methods offer a chemically intuitive picture of the electron distribution, allowing for a detailed understanding of bonding patterns and electron delocalization that goes beyond simple orbital pictures. jussieu.frresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

The conformational flexibility of this compound is largely determined by the rotation around the C-N bond connecting the pyrrolidine ring to the pyridine ring, as well as the puckering of the five-membered pyrrolidine ring. wikipedia.org MD simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers and the energy barriers between them. researchgate.net

Computational Studies of Intermolecular Hydrogen Bonding and Stacking Interactions

Computational investigations into the non-covalent interactions of this compound are crucial for understanding its supramolecular chemistry, which influences its physical properties and potential applications. While specific computational studies directly targeting this molecule are not extensively available in the reviewed literature, valuable insights can be drawn from theoretical investigations of analogous systems, including substituted pyridines and aminopyridines. These studies provide a framework for predicting the nature and strength of the intermolecular hydrogen bonding and stacking interactions involving this compound.

Intermolecular Hydrogen Bonding

The molecular structure of this compound, featuring a primary amine group (-NH₂) and a pyridine ring nitrogen, suggests a high propensity for forming intermolecular hydrogen bonds. Computational studies on 2-aminopyridine and its derivatives have shown that the amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor nih.gov. In the context of this compound, this would likely lead to the formation of N-H···N hydrogen bonds, creating dimeric or polymeric structures.

Furthermore, the presence of the pyrrolidinyl substituent can also influence hydrogen bonding patterns. Although the pyrrolidine nitrogen is tertiary and thus not a hydrogen bond donor, the C-H bonds on the pyrrolidine ring can participate in weaker C-H···N or C-H···π interactions. The crystal structure of a related compound, 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, reveals the presence of intermolecular N-H···N and C-H···N interactions, supporting the likelihood of similar bonding in this compound nih.gov.

Time-dependent density functional theory (TD-DFT) studies on 2-aminopyridine derivatives in methanol (B129727) have indicated that intermolecular hydrogen bonds are strengthened in the excited state nih.gov. This suggests that the hydrogen bonding network of this compound could be sensitive to electronic excitation, which may have implications for its photophysical properties.

Stacking Interactions

The aromatic pyridine ring in this compound is expected to engage in π-π stacking interactions. The nature of these interactions is significantly influenced by the electronic properties of the substituents on the pyridine ring. The pyrrolidin-1-yl group at the 5-position and the amino group at the 2-position are both considered electron-donating groups.

Theoretical investigations on stacking interactions in substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase the strength of π⁺-π⁺ stacking interactions nih.govresearchgate.netkisti.re.kr. Conversely, studies on neutral substituted pyridine-benzene dimers suggest that electron-donating groups can hinder stacking interactions by increasing the π-electron density and thus the electrostatic repulsion between the aromatic rings acs.org. Given that this compound is a neutral molecule, it is plausible that the electron-rich nature of its pyridine ring, resulting from the two electron-donating substituents, could lead to a degree of electrostatic repulsion in a face-to-face stacking arrangement.

However, offset-stacked or edge-to-face arrangements are also possible and may be favored to minimize this repulsion. The interplay between electrostatic and dispersion forces will ultimately determine the preferred stacking geometry and interaction energy. Detailed computational analysis, such as Symmetry-Adapted Perturbation Theory (SAPT), would be necessary to dissect these contributions and provide a quantitative understanding of the stacking interactions in this compound dimers and larger aggregates.

Predicted Intermolecular Interactions and Their Characteristics

Based on the analysis of related systems, the following intermolecular interactions are predicted for this compound:

| Interaction Type | Participating Groups | Predicted Nature | Supporting Evidence from Analogous Systems |

| Hydrogen Bonding | Amino group (donor) and Pyridine Nitrogen (acceptor) | Strong, directional N-H···N interaction | DFT studies on 2-aminopyridine derivatives; Crystallographic data of a related compound nih.govnih.gov. |

| Hydrogen Bonding | Pyrrolidine C-H (donor) and Pyridine Nitrogen (acceptor) | Weaker C-H···N interaction | Crystallographic data of a related compound nih.gov. |

| π-π Stacking | Pyridine rings | Offset or edge-to-face arrangements likely favored | Theoretical studies on substituted pyridines acs.org. The electron-donating nature of substituents may influence stacking geometry. |

Further computational studies employing methods such as Density Functional Theory (DFT) with dispersion corrections, Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods would be invaluable for accurately quantifying the energies and geometries of these intermolecular interactions in this compound. Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) could also provide deeper insights into the nature of the hydrogen bonds and stacking interactions.

Biological and Pharmacological Research on 5 Pyrrolidin 1 Yl Pyridin 2 Amine Analogs

Structure-Activity Relationship (SAR) Investigations

The biological activity of chemical compounds is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies are therefore fundamental in medicinal chemistry for the design and optimization of new therapeutic agents. For analogs of 5-(pyrrolidin-1-yl)pyridin-2-amine, SAR investigations have been crucial in identifying key structural features that govern their pharmacological profiles.

Influence of Pyrrolidine (B122466) Substitutions on Biological Efficacy

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space in three dimensions. nih.gov The conformation of the pyrrolidine ring can be controlled by the choice of substituents, which in turn influences its pharmacological efficacy through inductive and stereoelectronic factors. nih.gov The nitrogen atom of the pyrrolidine ring provides basicity and a key point for substitution, with a significant percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov

Research has shown that substitutions on the pyrrolidine ring can significantly impact biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a critical determinant of anticonvulsant activity. nih.gov Similarly, for inhibitors of salt-inducible kinases (SIKs), replacing a pyrrolidine with a piperidine (B6355638) ring resulted in a threefold increase in activity against SIK2. acs.org In the context of KRAS inhibitors, the prolinol substituent on a related scaffold was observed to alter the conformation of the aminoether, leading to an improved positioning of the pyrrolidine and the formation of a salt bridge with a key glutamic acid residue in the protein's binding site. acs.org

Table 1: Effect of Pyrrolidine and Related Ring Modifications on Biological Activity

| Base Scaffold Modification | Target | Observed Effect on Activity |

| Replacement of pyrrolidine with piperidine | SIK2 | 3-fold increase in potency. acs.org |

| Introduction of a prolinol substituent | KRAS | Altered conformation and improved binding. acs.org |

| Substitution at position 3 of pyrrolidine-2,5-dione | Ion channels | Influenced anticonvulsant activity. nih.gov |

Pyridine (B92270) Ring Modifications and Activity Modulation

The pyridine ring, an aromatic heterocycle, is another key component of the this compound scaffold that is frequently modified to modulate biological activity. mdpi.com Its planarity and ability to participate in pi-stacking interactions, along with the nitrogen atom's capacity to form hydrogen bonds, make it a valuable component in drug design. mdpi.com

Studies on analogs have demonstrated that substitutions on the pyridine ring can have a profound effect on binding affinity and functional activity. For example, in a series of analogs targeting neuronal nicotinic acetylcholine (B1216132) receptors, substitution at the C5 position of the pyridine ring with bulky groups like phenyl or heteroaryl moieties led to compounds with high binding affinities, with Kᵢ values ranging from 0.055 to 0.69 nM. nih.gov These modifications also resulted in a range of functional activities, identifying both agonists and antagonists for subtypes of these receptors. nih.gov

In the development of SIK inhibitors, the replacement of a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group on a related scaffold led to a significant increase in potency. acs.org Furthermore, the core pyridine ring itself can be replaced with other heterocyclic systems to alter properties. For instance, in the pursuit of pan-KRAS inhibitors, switching from a pyridine to a pyrimidine (B1678525) ring resulted in a slight improvement in activity. acs.org

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its effects is a critical aspect of pharmacological research. This involves identifying the specific biological molecules it interacts with and characterizing the nature of these interactions.

Interaction with Specific Biological Targets (e.g., Receptors, Enzymes)

Analogs of this compound have been shown to interact with a variety of biological targets, highlighting their potential for diverse therapeutic applications. These targets are often proteins, such as receptors and enzymes, that play crucial roles in cellular signaling pathways.

One area of investigation has been their interaction with kinases, a class of enzymes that are key regulators of cellular processes and are frequently implicated in diseases like cancer and inflammation. For example, certain pyridin-2-yl urea (B33335) derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the MAPK signaling pathway. nih.gov Other analogs, specifically substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, have been developed as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov

In the realm of oncology, analogs have been designed to target the KRAS protein, a frequently mutated oncogene. acs.org Additionally, research into DNA repair mechanisms has led to the discovery of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as potent inhibitors of Bloom helicase, an enzyme involved in maintaining genomic stability. nih.gov Beyond enzymes, analogs have also been shown to bind to receptors, such as the neuronal nicotinic acetylcholine receptors. nih.gov

Ligand-Protein Binding Affinity and Energetics (Molecular Docking, MD Simulations)

To gain a deeper understanding of how these compounds interact with their biological targets at a molecular level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods predict the binding mode and affinity of a ligand within the active site of a protein. amazonaws.com

Molecular docking studies have been instrumental in elucidating the binding of pyridin-2-yl urea inhibitors to ASK1 kinase, helping to discriminate between possible binding modes. nih.gov These calculations, which can predict binding free energies, show a good correlation with experimentally determined inhibitory activities. nih.gov For SIK inhibitors, docking poses have revealed how different analogs can achieve isoform selectivity through specific interactions, such as the formation of a salt bridge with an aspartic acid residue. acs.org

The binding affinity, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce the activity of a biological target by 50%), is a key parameter determined in these studies. For example, a potent pyridin-2-yl urea inhibitor of ASK1 was found to have an IC₅₀ of 1.55 ± 0.27 nM. nih.gov Similarly, analogs of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid displayed IC₅₀ values as low as 210 nM against TBK1 and IKKε. nih.gov

Table 2: Binding Affinities of Analogs against Specific Targets

| Compound Class | Target | Binding Affinity (IC₅₀) |

| Pyridin-2-yl urea derivatives | ASK1 Kinase | 1.55 ± 0.27 nM nih.gov |

| 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine derivatives | TBK1/IKKε Kinases | As low as 210 nM nih.gov |

| 5-substituted pyridine analogues | Neuronal Nicotinic Acetylcholine Receptors | Kᵢ values from 0.055 to 0.69 nM nih.gov |

Exploration of Biological Activities

The structural versatility of this compound analogs has led to the exploration of a wide array of biological activities. The pyrrole (B145914) and pyrrolidine scaffolds are known to be present in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial. nih.gov

Research has demonstrated the potential of these analogs in various therapeutic areas. Fused pyrrole and pyrrolidine systems have been reported to possess enhanced biological activities. nih.gov The diverse biological activities attributed to pyridine derivatives include antituberculosis, antitumor, anticoagulant, antiviral, antimalarial, and anti-inflammatory effects. mdpi.com

Specifically, certain analogs have shown promise as anticancer agents by inhibiting the proliferation of cancer cell lines. nih.gov Others have been investigated for their potential as anti-inflammatory agents through the inhibition of key inflammatory kinases. nih.gov The discovery of analogs that act as agonists or antagonists of neuronal nicotinic acetylcholine receptors points to their potential in treating central nervous system disorders. nih.gov Furthermore, the development of inhibitors for enzymes like Bloom helicase suggests applications in potentiating the effects of DNA-damaging anticancer agents. nih.gov

Table 3: Overview of Investigated Biological Activities

| Biological Activity | Compound Class/Scaffold | Target/Mechanism |

| Anticancer | Pyrrolidine and Pyridine derivatives | Inhibition of kinases (e.g., ASK1, SIKs, KRAS), Inhibition of Bloom helicase acs.orgacs.orgnih.govnih.gov |

| Anti-inflammatory | 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine derivatives | Inhibition of TBK1 and IKKε kinases nih.gov |

| CNS Activity | 5-substituted pyridine analogues | Agonism/antagonism of neuronal nicotinic acetylcholine receptors nih.gov |

| Antiviral | Pyridine C-Nucleosides | Inhibition of viral replication (e.g., Influenza) mdpi.com |

| Antimalarial | Pyridine-containing inhibitors | Inhibition of 1-deoxyxylulose-5-phosphate reductoisomerase mdpi.com |

| Antituberculosis | Pyrrole and Pyrrolidine analogs | General antimicrobial activity nih.gov |

Antimicrobial and Antifungal Activity Studies

The pyrrolidine and pyridine rings are integral components of many compounds with established antimicrobial and antifungal properties. researchgate.netnih.gov The inherent biological activity of these heterocyclic systems has prompted extensive research into analogs of this compound to develop new agents to combat microbial and fungal infections.

One area of investigation has focused on the synthesis of pyridinium (B92312) salts derived from related structures. These compounds, characterized by a quaternized nitrogen atom in the pyridine ring, have demonstrated significant antimicrobial activity. mdpi.com Their mechanism of action is often attributed to their ability to disrupt the bacterial cell wall. mdpi.com Studies have shown that the length of the alkyl chain attached to the pyridinium nitrogen can influence the antimicrobial efficacy, with longer chains generally leading to increased activity. For instance, certain benzylidenehydrazinylpyridinium derivatives with a 3-phenylpropyl chain exhibited high activity against Staphylococcus aureus. mdpi.com

Furthermore, the introduction of a pyrrolidine-2,5-dione moiety has been explored. Two Mannich bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, displayed moderate activity against a panel of bacteria including Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as the fungi Aspergillus oryzae and Aspergillus fumigates. nih.gov

In other studies, novel 5-oxopyrrolidine derivatives have been synthesized and evaluated. mdpi.com Compound 21 , featuring a 5-nitrothiophene substituent, demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com

The antifungal potential of pyrrolidine-containing amides has also been a subject of research. A series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed as potential succinate (B1194679) dehydrogenase inhibitors. researchgate.net Several of these compounds exhibited excellent antifungal activity against phytopathogenic fungi such as Gibberella zea and Fusarium oxysporum. researchgate.net

Table 1: Antimicrobial and Antifungal Activity of Selected this compound Analogs and Related Compounds

| Compound/Analog Type | Target Organism(s) | Key Findings |

| Pyridinium Salts | Staphylococcus aureus, Pseudomonas aeruginosa | Activity influenced by alkyl chain length; some derivatives as effective as ceftazidime (B193861) against S. aureus. mdpi.com |

| Pyrrolidine-2,5-dione derivatives | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antimicrobial and antifungal activity observed. nih.gov |

| 5-Oxopyrrolidine derivative 21 | Multidrug-resistant Staphylococcus aureus | Favorable activity with MIC values of 1–8 µg/mL. mdpi.com |

| N-(pyridin-4-yl) pyrazole-4-carboxamides | Gibberella zea, Fusarium oxysporum | Excellent antifungal activity, with some compounds showing low EC50 values. researchgate.net |

Antiviral Research Applications

The structural components of this compound are found in various compounds with antiviral activity. researchgate.net Research in this area has explored how modifications to the core structure can lead to potent and selective antiviral agents.

A significant body of research has focused on 5-vinylpyrimidine nucleoside analogs. nih.gov Compounds such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) have shown high potency and selectivity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The antiviral action of these analogs is dependent on specific phosphorylation by the virus-encoded deoxythymidine kinase. nih.gov

Another class of related compounds, 5-substituted 1-[(2-aminoethoxy)methyl]uracils, were synthesized and evaluated as potential antivirals. nih.gov However, these particular acyclic aminonucleosides did not exhibit significant antiviral activity or cell toxicity. nih.gov

While direct antiviral studies on this compound itself are not extensively documented in the provided results, the proven success of structurally related pyrimidine and pyridine derivatives underscores the potential of this chemical scaffold in the development of novel antiviral therapies. nih.govnih.gov

Anti-inflammatory and Analgesic Research

Analogs of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The pyrrole and pyridine moieties are present in a number of compounds with known anti-inflammatory properties. nih.govnih.gov

One study focused on 4(1H)-pyridinone derivatives, which were synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net All tested compounds demonstrated higher analgesic activity than acetylsalicylic acid in the acetic acid-induced writhing test. researchgate.net Notably, compounds 1 , 3 , and 6 in that study, which feature a 1-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinone core, also showed greater anti-inflammatory activity than indomethacin (B1671933) in the carrageenan rat paw edema test. researchgate.net

Research into pyrazolo[1,5-a]quinazolines has also yielded promising anti-inflammatory compounds. mdpi.com Screening of a library of these compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity identified several potent inhibitors. mdpi.com The most active compounds possessed a heteroaromatic pyrazolo[1,5-a]quinazoline scaffold. mdpi.com

Furthermore, a study on 5-pyridin-2-yl-1H- researchgate.netresearchgate.netnih.govtriazole-3-carboxylic acid ethyl ester demonstrated significant dose-dependent inhibition of thermally-induced protein denaturation, a common in vitro model for assessing anti-inflammatory activity. nih.govworktribe.com At a concentration of 1000 µg/mL, this compound showed 71.1% inhibition, comparable to the 81.3% inhibition by aspirin (B1665792) under the same conditions. nih.govworktribe.com

In the realm of analgesia, new condensed derivatives of anpirtoline (B1665510), where the pyridine ring is replaced by other heterocyclic systems like quinoline (B57606) and isoquinoline, have been synthesized. nih.gov Several of these compounds exhibited analgesic activity comparable to the clinically used drugs flupirtine (B1215404) and tramadol. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected this compound Analogs and Related Compounds

| Compound/Analog Type | Biological Activity | Key Findings |

| 4(1H)-Pyridinone derivatives | Analgesic, Anti-inflammatory | Higher analgesic activity than acetylsalicylic acid; some derivatives more potent anti-inflammatory agents than indomethacin. researchgate.net |

| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | Potent inhibition of NF-κB transcriptional activity. mdpi.com |

| 5-pyridin-2-yl-1H- researchgate.netresearchgate.netnih.govtriazole-3-carboxylic acid ethyl ester | Anti-inflammatory | Significant inhibition of protein denaturation. nih.govworktribe.com |

| Condensed anpirtoline analogs | Analgesic | Activity comparable to flupirtine and tramadol. nih.gov |

Investigations in Oncology and Antiproliferative Effects

The pyrrolidine and indole (B1671886) scaffolds are present in numerous anticancer agents, making analogs of this compound a subject of interest in oncology research. researchgate.netnih.gov

A study on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives revealed potent antiproliferative activity. nih.gov The unsubstituted derivative 3a (R = H) and the 2-methylpyrrolidine (B1204830) derivative 3d showed significant activity against a panel of cancer cell lines, with GI50 values of 35 nM and 38 nM, respectively. nih.gov These compounds were found to be potent inhibitors of mutant EGFR and BRAF pathways, which are crucial targets in cancer therapy. nih.gov

Another investigation focused on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which demonstrated notable anti-angiogenic and antiproliferative effects. nih.gov This compound exhibited an IC50 of 15.4 µg/mL for anti-angiogenic activity and significantly inhibited the proliferation of the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. nih.gov

Furthermore, the pan-KRAS inhibitor BI-2493, which incorporates a prolinol-decorated moiety, has shown potent antiproliferative effects on KRAS-dependent cancer cell lines. acs.org

The synthesis of novel 5-oxopyrrolidine derivatives has also yielded compounds with promising anticancer activity. mdpi.com Compounds 18–22 from this series exerted the most potent activity against A549 cells. mdpi.com

Table 3: Antiproliferative Activity of Selected this compound Analogs and Related Compounds

| Compound/Analog Type | Cancer Cell Line(s) | Key Findings |

| 5-chloro-indole-2-carboxylate derivatives | Various | Potent antiproliferative activity with GI50 values as low as 35 nM; inhibitors of EGFR and BRAF pathways. nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (lung cancer) | Significant antiproliferative effect with an IC50 of 14.4 µg/mL. nih.gov |

| BI-2493 (prolinol-decorated) | KRAS-dependent cell lines | Potent antiproliferative effects. acs.org |

| 5-Oxopyrrolidine derivatives | A549 | Potent anticancer activity. mdpi.com |

Research in Neurological and Central Nervous System Activity

Pyridine alkaloids have a long history of interaction with the central nervous system (CNS). nih.gov This has led to research into analogs of this compound for their potential neurological and CNS effects.

One area of focus has been the development of SIK (salt-inducible kinase) inhibitors for autoimmune and inflammatory diseases. acs.org Scaffold hopping from a 1,6-naphthyridine (B1220473) system to a pyridine ring led to the discovery of potent SIK2 and SIK3 inhibitors. acs.org For example, replacing a pyrrolidine with a piperidine in one series of compounds resulted in a 3-fold increase in activity on SIK2. acs.org

The pyrrolidine-2,5-dione scaffold has been a key feature in the development of anticonvulsant agents. nih.gov Structure-activity relationship (SAR) studies have shown that the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences anticonvulsant activity. nih.gov For instance, certain derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.gov

Furthermore, cotinine, a metabolite of nicotine (B1678760) that contains a pyrrolidine ring, has shown potential as a therapeutic agent for attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders by improving working memory and depressive behaviors in animal models. nih.gov

Chemical Biology and Molecular Probe Development

The unique properties of the pyrrolidine ring have made it a valuable component in the development of chemical biology tools and molecular probes. nih.gov

Recently, a fluorescent probe based on a diaminomethylene-4H-pyran structure was designed for the specific detection of pyrrolidine. nih.gov This probe exhibits a color change from colorless to yellow and blue fluorescence upon reacting with pyrrolidine, allowing for its detection in both solution and gaseous states. nih.gov

In another study, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe was developed. nih.gov This molecule demonstrates a colorimetric and fluorescent response to pH changes in the slightly acidic range and also exhibits antibacterial activity, particularly against Escherichia coli. nih.gov

These examples highlight the utility of pyrrolidine and pyridine-containing structures in creating sophisticated tools for biological and biomedical research, enabling the detection and monitoring of specific analytes and biological processes.

Advanced Applications and Materials Science Potential of Pyrrolidine Pyridine Systems

Application as Ligands in Catalysis and Coordination Chemistry

The molecular architecture of 5-(Pyrrolidin-1-yl)pyridin-2-amine makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The compound features two primary potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the amino group. This bidentate chelation capability allows it to form stable complexes with a variety of metal centers.

Pyridine-containing ligands are widely employed in catalysis. For instance, silver(I) complexes with such ligands have been shown to be effective catalysts for A³-coupling reactions, which involve the combination of an aldehyde, an alkyne, and an amine. rsc.org Research has demonstrated that cyclic secondary amines like pyrrolidine (B122466) often yield superior results in these catalytic processes. rsc.org The design of ligands is crucial, as the steric and electronic properties of the ligand can control the activity and selectivity of the metal catalyst. acs.org For example, zinc complexes supported by pyridine-N-oxide ligands have been synthesized and used as highly efficient catalysts for Michael addition reactions. mdpi.com The presence of the pyrrolidine ring in this compound can influence the solubility, stability, and catalytic activity of the resulting metal complex.

Exploration in Materials Science for Optoelectronic and Electronic Properties

The inherent donor-acceptor structure of pyrrolidine-pyridine systems has spurred their exploration in materials science, particularly for applications that leverage their unique electronic and optical properties. The electron-donating pyrrolidine moiety and the electron-withdrawing pyridine ring create an intramolecular charge-transfer (ICT) character, which is a key feature for many advanced materials.

Organic materials with significant non-linear optical (NLO) properties are crucial for developing technologies in optical computing, data storage, and telecommunications. Molecules that exhibit a large change in their refractive index or absorption coefficient under the influence of an intense light field are highly sought after. The key to a high NLO response in organic molecules is often an extended π-conjugated system functionalized with strong electron-donating and electron-accepting groups. researchgate.net

The structure of this compound, featuring a pyrrolidine donor and a pyridine π-system, fits this design principle. The aminopyridine framework itself is a promising scaffold for NLO materials. rsc.orgresearchgate.net Studies on related aminopyridine derivatives have confirmed their potential. For example, an organic single crystal of 4-aminopyridine (B3432731) monophthalate (PA4AP) was found to possess significant third-order NLO properties. acs.org The investigation of its NLO characteristics using the Z-scan technique revealed a strong response, making it suitable for applications like optical limiting. acs.org

Table 1: Third-Order NLO Properties of a Related Aminopyridine Compound (PA4AP)

| Property | Value | Unit |

|---|---|---|

| Non-linear Optical Susceptibility (χ(3)) | 1.06 × 10⁻⁶ | esu |

| Non-linear Absorption Coefficient (β) | 6.51 × 10⁻⁵ | cm W⁻¹ |

| Non-linear Refractive Index (n₂) | 2.33 × 10⁻⁸ | cm² W⁻¹ |

Data sourced from a study on 4-aminopyridine monophthalate (PA4AP), a related aminopyridine derivative. acs.org

Theoretical calculations on other aminopyridine-based crystals have also confirmed their strong non-linear behavior, suggesting that this class of compounds has potential for the development of new NLO materials. rsc.org

Fluorescent molecules are indispensable tools in bioimaging, sensing, and optoelectronic devices like organic light-emitting diodes (OLEDs). The aminopyridine scaffold is an intrinsically fluorescent unit. Unsubstituted pyridin-2-amine is noted for its high fluorescence quantum yield (Φ = 0.6), making it an attractive base structure for designing new fluorescent probes. rsc.org

Derivatives of di(2-pyridyl)amine (dpa), which share structural similarities with aminopyridines, have been used to create new luminescent materials. These compounds and their metal complexes often exhibit strong blue luminescence in both solution and solid states. researchgate.net Furthermore, other pyridine derivatives, such as a novel 2-(aminomethyl)pyridineH₂PO₄ crystal, have been shown to display significant photoluminescence characteristics, with emission peaks in the blue and near-UV regions of the spectrum. researchgate.net The incorporation of the pyrrolidine group onto the aminopyridine core can be used to tune the photophysical properties, such as emission wavelength and quantum yield, by modifying the electronic structure of the molecule.

The search for efficient and stable materials for next-generation solar cells is a major focus of materials science. Pyrrolidine-pyridine systems have emerged as promising candidates for use in both perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs).

In the realm of PSCs, aminopyridine-based molecules have been successfully used as additives to passivate defects on the surface and at the grain boundaries of the perovskite material. researchgate.net This passivation reduces charge recombination, leading to a significant boost in power conversion efficiency and long-term operational stability. researchgate.netnih.gov Additionally, molecules incorporating a pyridine core have been designed as efficient hole transport materials (HTMs) for inverted PSCs. rsc.orgrsc.org A pyridine-based HTM was shown to facilitate better charge extraction and reduce recombination compared to a similar molecule with a benzene (B151609) core, resulting in a higher efficiency device. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-aminopyridine monophthalate (PA4AP) |

| pyridin-2-amine |

| di(2-pyridyl)amine (dpa) |

| 2-(aminomethyl)pyridineH₂PO₄ |

Future Research Directions and Perspectives on 5 Pyrrolidin 1 Yl Pyridin 2 Amine

Emerging Synthetic Methodologies for Complex Analogs

The generation of diverse and structurally complex analogs of 5-(pyrrolidin-1-yl)pyridin-2-amine is crucial for comprehensive structure-activity relationship (SAR) studies. Future synthetic efforts are expected to move beyond traditional methods, embracing more efficient and sophisticated strategies to access novel chemical space.

Stereoselective Synthesis: A key area of development is the stereoselective synthesis of the pyrrolidine (B122466) ring. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Future work will likely focus on:

Chiral Pool Synthesis: Utilizing readily available chiral precursors like L-proline and 4-hydroxyproline (B1632879) to construct the pyrrolidine ring with predefined stereochemistry. mdpi.com

Asymmetric Catalysis: Employing chiral catalysts for reactions such as the heterogeneous catalytic hydrogenation of substituted pyrroles, which can create up to four new stereocenters with high diastereoselectivity. acs.orgnih.gov

[3+2] Cycloadditions: Developing stereoselective 1,3-dipolar cycloadditions between reactants like chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines. acs.orgchemistryviews.org

Advanced Reaction Technologies: Modern synthetic technologies can significantly enhance efficiency and yield. The application of microwave irradiation and ultrasound assistance is becoming more prevalent. researchgate.netnih.gov These techniques can dramatically shorten reaction times, often from hours or days to minutes, while promoting cleaner reactions and higher yields. researchgate.netresearchgate.net Microwave-assisted protocols have been successfully used for synthesizing imidazo[1,5-a]pyridine (B1214698) derivatives and their subsequent quaternization. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials. nih.govacs.org This strategy is ideal for rapidly building molecular complexity and generating libraries of analogs. One-pot, three-component reactions have been successfully developed for synthesizing various 2-aminopyridine (B139424) and pyrrolidine derivatives, offering a powerful tool for creating analogs of the target compound. tandfonline.comnih.govmdpi.com

| Methodology | Description | Potential Advantage for Analog Synthesis | Reference |

|---|---|---|---|

| Stereoselective Hydrogenation | Catalytic reduction of highly substituted pyrroles to form pyrrolidines with multiple stereocenters. | Precise control over the 3D structure of the pyrrolidine ring. | acs.orgnih.gov |

| Asymmetric [3+2] Cycloaddition | Reaction between chiral azadienes and azomethine ylides to create densely functionalized pyrrolidines. | High stereoselectivity and creation of up to four stereocenters in one step. | acs.orgchemistryviews.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to build complex molecules efficiently. | Rapid library generation and high atom economy. | nih.govacs.orgtandfonline.comnih.gov |

| Microwave/Ultrasound Assistance | Using non-conventional energy sources to accelerate reactions and improve yields. | Drastically reduced reaction times and greener synthetic profiles. | researchgate.netnih.govresearchgate.netresearchgate.net |

Integration of Advanced Computational Modeling in Drug Discovery Pipelines

Computational methods are indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. acs.org For analogs of this compound, these in silico tools can predict biological activity, clarify binding modes, and streamline the discovery process.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful for understanding the relationship between the chemical structure of a compound and its biological activity. nih.govtandfonline.comrsc.org These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are critical for activity, guiding the design of more potent analogs. tandfonline.comnih.gov Such models have been successfully developed for various aminopyridine derivatives targeting kinases like JAK2. tandfonline.comrsc.org

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into key interactions. researchgate.netufl.eduacs.org This has been used to study how aminopyridine derivatives bind to targets like c-Met kinase and thrombin. nih.govresearchgate.net To further refine these static pictures, Molecular Dynamics (MD) simulations are employed. MD simulations, often run for nanoseconds, model the movement of the ligand-protein complex over time, confirming the stability of binding interactions and identifying key residues. nih.govtandfonline.comacs.orgnih.gov This combined approach provides a detailed understanding of the binding mechanism, crucial for optimizing lead compounds.

| Computational Method | Application | Example Scaffold/Target | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity and guides the design of new analogs by identifying key structural features. | 2-Aminopyridine derivatives as JAK2 inhibitors. | tandfonline.comrsc.org |

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site to identify key interactions. | Pyridine (B92270) derivatives targeting thrombin; 2-aminopyridines targeting c-Met kinase. | nih.govresearchgate.netufl.edu |

| Molecular Dynamics (MD) Simulation | Simulates the motion of the ligand-protein complex to assess binding stability and dynamics. | 2-Aminopyridine derivatives with JAK2 and c-Met kinase. | nih.govtandfonline.comnih.gov |

Identification of Novel Biological Targets and Pathways

The 2-aminopyridine and pyrrolidine scaffolds are present in inhibitors of a wide range of biological targets, suggesting that analogs of this compound could be explored for new therapeutic applications. A significant area of future research will be to screen these analogs against diverse targets to uncover novel activities.

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. Numerous kinase inhibitors incorporate aminopyridine or pyrrolidine cores. Future research could investigate analogs of this compound for activity against:

Janus Kinase 2 (JAK2): A key target in myeloproliferative diseases. tandfonline.com

c-Met Kinase: A receptor tyrosine kinase involved in tumor growth and metastasis. nih.gov

Salt-Inducible Kinases (SIK2/SIK3): Targets for inflammatory and autoimmune diseases. acs.org

Mitogen-activated protein kinase (MAPK) Interacting Kinases (MNKs): Implicated in acute myeloid leukemia. acs.org

Other kinases like EGFR, Her2, and VEGFR2, where pyrrolo[2,3-d]pyrimidine derivatives have shown multi-targeted activity. nih.gov

Other Enzyme and Receptor Targets: Beyond kinases, related structures have shown activity against a variety of other targets. This opens up avenues for screening in different therapeutic areas:

BACE1: An aspartic acid protease that is a key target in Alzheimer's disease research. Aminopyridine motifs have been explored as potential BACE1 inhibitors. nih.gov

Nitric Oxide Synthases (NOS): Substituted 2-aminopyridine derivatives have been studied as inhibitors of this enzyme family, which is relevant to inflammatory conditions. nih.gov

Antimicrobial Targets: With the rise of microbial resistance, there is a pressing need for new antibacterial agents. nih.gov Analogs could be screened against bacterial targets, as some aminopyridines have shown activity against multidrug-resistant bacteria. mdpi.comnih.govresearchgate.net

| Potential Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | JAK2, c-Met, SIK2/3, MNK1/2 | Oncology, Inflammation | nih.govtandfonline.comacs.orgacs.org |

| Proteases | BACE1 | Neurodegenerative Disease | nih.gov |

| Synthases | Nitric Oxide Synthase (NOS) | Inflammation | nih.gov |

| Antimicrobial Targets | Bacterial enzymes/pathways | Infectious Disease | nih.govnih.gov |

Interdisciplinary Research with Nanoscience and Advanced Materials

The intersection of medicinal chemistry with nanoscience and materials science offers innovative opportunities for drug delivery, diagnostics, and the creation of functional materials. The chemical properties of this compound make its analogs suitable for such interdisciplinary applications.

Functionalization of Nanoparticles: The amine and pyridine groups on the scaffold can act as ligands to coordinate with metal ions or as handles for covalent attachment to nanoparticle surfaces. nih.gov

Magnetic Nanoparticles (MNPs): Iron oxide (Fe₃O₄) nanoparticles have been functionalized with aminopyridine moieties. semanticscholar.orgsemnan.ac.ir These functionalized nanoparticles can serve as magnetically recoverable catalysts for organic synthesis, offering a green chemistry approach. semnan.ac.irrsc.org

Drug Delivery Systems: By attaching analogs to nanoparticles, targeted drug delivery systems could be developed, potentially improving therapeutic efficacy and reducing side effects. The amine groups provide a versatile point for further chemical modification. nih.gov

Development of Smart Materials: Pyridine derivatives can interact with metal surfaces, suggesting their potential use in sensors or as corrosion inhibitors. rsc.orgrsc.org Computational studies combining MD simulations and density functional theory (DFT) have been used to understand the interaction of pyridine with copper iodide surfaces, providing a basis for designing new sensor materials. rsc.orgrsc.org Furthermore, related nitrogen-containing heterocycles are used to create antimicrobial films on surfaces like medical implants, an application space that could be explored for aminopyridine derivatives. nih.gov

Advanced Catalysis: The ability of the pyridine nitrogen to coordinate with metals makes these compounds interesting as ligands in catalysis. nih.gov Palladium complexes with pyridine ligands have been studied for their catalytic activity, and the electronic properties can be tuned by changing substituents on the pyridine ring. acs.org Future work could explore the use of chiral analogs of this compound as ligands in asymmetric catalysis.

Q & A

Q. Basic Characterization

- 1H NMR : Use 600 MHz DMSO-d6; expect signals for pyrrolidine protons (δ 1.80–1.90 ppm as multiplet) and pyridin-2-amine protons (δ 6.40–7.80 ppm) .

- LCMS (ESI) : Confirm molecular ion peaks (e.g., m/z 263 [M+H]+) and rule out impurities with retention time consistency .

Advanced Tip : For ambiguous signals, employ 13C NMR or HSQC to resolve structural uncertainties.

What strategies are effective for structure-activity relationship (SAR) studies of pyridin-2-amine derivatives?

Q. Advanced SAR Design

- Parameter Selection : Use QSAR models incorporating steric (e.g., SMR), electronic (Hammett constants), and lipophilic (Log P) parameters to correlate substituent effects with bioactivity .

- Example : In antibacterial studies, Log P values >2.5 enhance membrane permeability, while bulky pyrrolidine groups improve target binding .

Validation : Validate models using MOE software or similar tools, ensuring r² >0.85 for predictive accuracy .

How does this compound interact with kinase targets, and what determines selectivity?

Q. Mechanistic Insights

- Kinase Inhibition : The pyrrolidine moiety may occupy hydrophobic pockets in kinases (e.g., TrkA or PI3K), while the pyridin-2-amine group forms hydrogen bonds with catalytic lysine residues .

- Selectivity : Substituent steric effects (e.g., morpholine vs. piperidine) influence binding to off-target kinases. For example, PI3K inhibitors with morpholine show reduced tubulin binding compared to piperidine analogs .

Experimental Validation : Perform kinase profiling assays (e.g., Eurofins Panlabs panel) to assess selectivity .

How should researchers resolve discrepancies in synthetic yields or spectral data?

Q. Data Contradiction Analysis

- Case Study : If LCMS shows unexpected m/z peaks, re-examine reduction conditions (e.g., incomplete nitro reduction may leave intermediates).

- Troubleshooting : Optimize catalyst loading (e.g., 10% Pd/C vs. 5%) or reaction time (e.g., 12–24 hours) to improve yield .

Advanced Tip : Use HRMS to distinguish isobaric impurities or tautomeric forms.

What protocols are recommended for in vitro kinase inhibition assays?

Q. Advanced Assay Design

- Protocol :

- Controls : Include staurosporine (broad-spectkinase inhibitor) and vehicle (DMSO <0.1%).

How can computational modeling predict the blood-brain barrier (BBB) penetration of this compound?

Q. Advanced QSPR Approach

- Parameters : Calculate polar surface area (<90 Ų) and Log P (2–3) to predict BBB permeability.

- Case Study : PQR309 (a PI3K/mTOR inhibitor) achieved CNS penetration with Log P = 2.8 and low P-gp efflux .

Tool Recommendation : Use SwissADME or Molinspiration for rapid predictions.

What are the critical considerations for scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.